REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[F:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:14][CH2:15]CC[Sn](C=C)(CCCC)CCCC.[F-].[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[F:13][C:12]1[CH:11]=[CH:10][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][C:2]=1[CH:14]=[CH2:15] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
CCCC[Sn](CCCC)(CCCC)C=C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether (2 L)
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether (200 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=O)OCC)C=C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 286 mmol | |
AMOUNT: MASS | 55.8 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |